

AMG-076 Free Base: A Technical Guide for Drug Development Professionals

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Compound of Interest					
Compound Name:	AMG-076 free base				
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This document provides a comprehensive overview of the chemical and pharmacological properties of **AMG-076 free base**, a selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Properties

AMG-076 is an orally bioavailable small molecule identified as a potent and selective antagonist for MCHR1.[1][2] Its fundamental chemical and physical properties are summarized below.

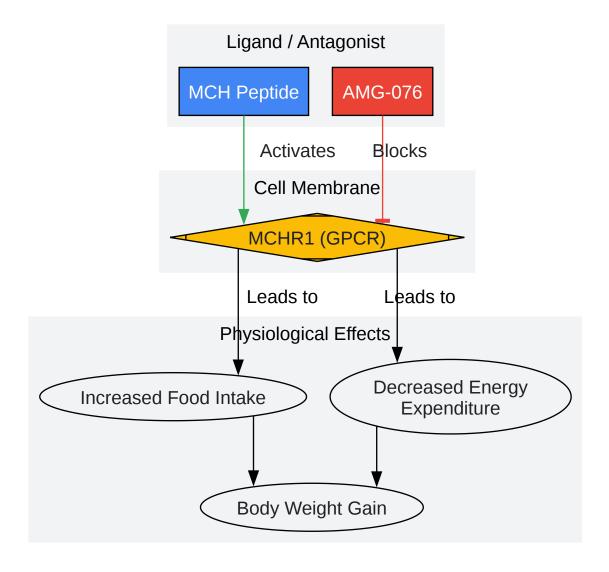
Property	Value	Source	
IUPAC Name	1-[2-[(4aR,11R,11aS)-11-methyl-9- (trifluoromethyl)-1,3,4,4a,5,6,1 1,11a-octahydropyrido[4,3- b]carbazol-2- yl]ethyl]cyclohexane-1- carboxylic acid	[3]	
Molecular Formula	C26H33F3N2O2	[3]	
Molecular Weight	462.5 g/mol	[3]	
CAS Number	693823-79-9		



Mechanism of Action and Signaling Pathway

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis and food intake by activating its receptor, MCHR1. MCHR1 is a G protein-coupled receptor (GPCR) expressed in the brain. The binding of MCH to MCHR1 initiates signaling cascades that lead to an increase in food intake and a decrease in energy expenditure.

AMG-076 acts as a competitive antagonist at the MCHR1, blocking the binding of MCH and thereby inhibiting its downstream effects. This antagonism results in reduced food intake, increased energy expenditure, and consequently, a reduction in body weight gain. The efficacy of AMG-076 is strictly dependent on the presence of MCHR1, as its effects are absent in MCHR1 knockout mice.





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Caption: MCHR1 signaling and antagonism by AMG-076.

Pharmacological Profile

AMG-076 is characterized by its high affinity and functional antagonism for MCHR1. It is highly selective for MCHR1 over the second MCH receptor, MCHR2 (which is not expressed in rodents), and a broad panel of other receptors and channels.

Parameter	Value	Species	Assay Type	Source
Binding Affinity (K _i)	0.6 ± 0.10 nM	Human	[¹²⁵ I]-MCH Displacement	
Functional Antagonism (IC50)	1.2 ± 0.26 nmol/L	Human	Ca ²⁺ Mobilization (FLIPR)	
MCHR2 Selectivity (IC ₅₀)	>10,000 nmol/L	Human	Ca ²⁺ Mobilization (FLIPR)	
5HT2C Binding Affinity (K _i)	1120 ± 59 nmol/L	Human	Radioligand Displacement	-

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays used to characterize AMG-076 are outlined below.

This protocol determines the binding affinity of AMG-076 for the human MCHR1.

- Source Material: Human MCHR1 membranes prepared from HEK293 cells stably expressing the receptor.
- Radioligand: [125]-MCH (2200 Ci/mmol).
- Procedure:
 - Membrane preparations are incubated with a fixed concentration of [125]-MCH.



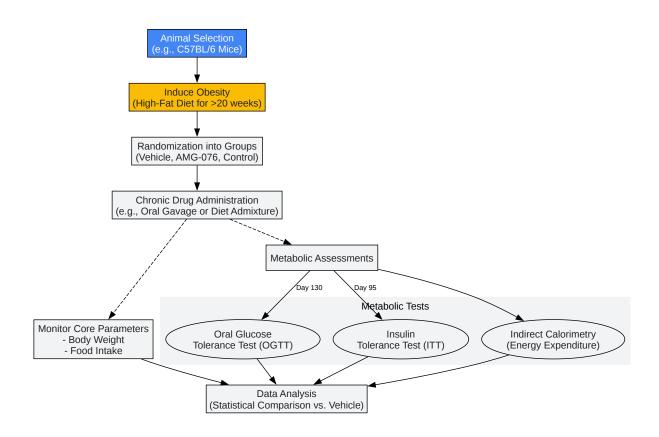
- Increasing concentrations of unlabeled AMG-076 are added to competitively displace the radioligand. Unlabeled MCH peptide is used as a reference control.
- Following incubation, bound and free radioligand are separated via filtration.
- The amount of bound radioactivity is quantified using a gamma counter.
- The K_i value is calculated from the IC₅₀ value (the concentration of AMG-076 that displaces 50% of the bound radioligand) using the Cheng-Prusoff equation.

This assay measures the ability of AMG-076 to inhibit MCH-induced intracellular calcium mobilization, a functional response to MCHR1 activation.

- Cell Line: HEK293 cells stably expressing human MCHR1 (HEK293-MCHR1).
- Assay Kit: FLIPR (Fluorometric Imaging Plate Reader) assay kit.
- Procedure:
 - HEK293-MCHR1 cells are plated in microplates and loaded with a calcium-sensitive fluorescent dye.
 - Cells are pre-incubated with varying concentrations of AMG-076.
 - MCH peptide is added at its EC₅₀ concentration (12 nmol/L) to stimulate the calcium response.
 - The change in fluorescence, corresponding to the intracellular Ca²⁺ concentration, is measured in real-time using a FLIPR instrument.
 - The IC₅₀ value is determined by nonlinear regression analysis of the concentration-response curve.

This protocol assesses the effect of chronic AMG-076 administration on body weight, food intake, and metabolic parameters in a diet-induced obesity (DIO) mouse model.





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Caption: Workflow for a diet-induced obesity in vivo study.

 Animal Model: Male C57BL/6 mice maintained on a high-fat diet (e.g., 60 kcal% fat) for at least 20 weeks to induce obesity.



- Treatment Groups:
 - Vehicle control.
 - AMG-076 (e.g., 3 and 10 mg/kg/day).
 - Positive control (e.g., Sibutramine 10 mg/kg/day).
- Administration: Chronic daily administration via oral gavage or as a diet admixture.
- Procedures and Measurements:
 - Body Weight and Food Intake: Monitored regularly throughout the study.
 - Glucose Tolerance Test: After an overnight fast, mice are challenged with an oral glucose bolus (0.75 g/kg). Blood glucose is sampled at multiple time points to assess glucose clearance.
 - Insulin Sensitivity Test: After a 4-hour fast, mice are challenged with an intraperitoneal injection of insulin (1.5 U/kg). Blood glucose is measured to assess the glucose-lowering response.
 - Energy Expenditure: Oxygen consumption (VO₂) is measured using indirect open-circuit calorimetry to determine the metabolic rate.
- Data Analysis: Treatment groups are compared to the vehicle control group using appropriate statistical tests to determine significance.

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References

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- 3. AMG-076 free base | C26H33F3N2O2 | CID 10004545 PubChem [pubchem.ncbi.nlm.nih.gov]
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